2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the quinoxaline moiety. Key steps may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the benzoyl groups to the pyrrolidine ring.
Coupling Reaction: The final step involves the etherification of the functionalized pyrrolidine with quinoxaline under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the quinoxaline or pyrrolidine rings.
Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Quinoxaline Derivatives: Other quinoxaline-based compounds, including quinoxaline-2,3-diones and quinoxaline-1,4-dioxides.
Uniqueness
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of a quinoxaline core and a functionalized pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIYYIVIXTNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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